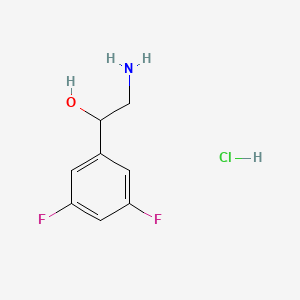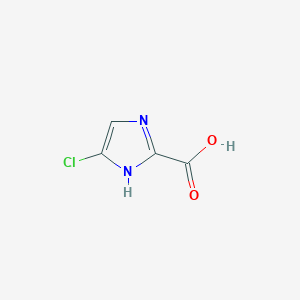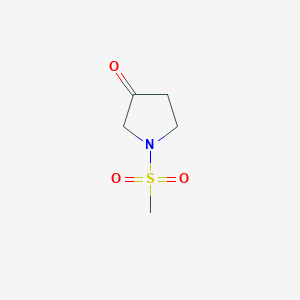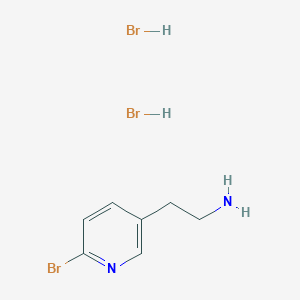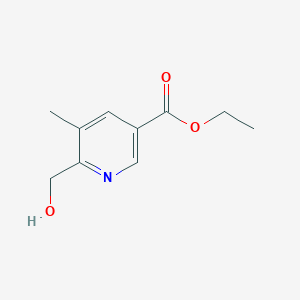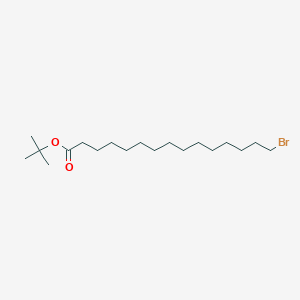
Tert-butyl 15-bromopentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 15-bromopentadecanoate is an organic compound with the molecular formula C19H37BrO2 It is a brominated fatty acid ester, specifically a derivative of pentadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 15-bromopentadecanoate can be synthesized through the esterification of 15-bromopentadecanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality ester suitable for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The bromine atom in this compound can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products:
Substitution: Formation of tert-butyl 15-hydroxypentadecanoate or other substituted derivatives.
Reduction: Formation of tert-butyl pentadecanoate.
Oxidation: Formation of 15-bromopentadecanoic acid.
Scientific Research Applications
Tert-butyl 15-bromopentadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various functionalized fatty acids and esters.
Biology: Investigated for its potential role in biological systems, particularly in studies involving lipid metabolism and fatty acid transport.
Medicine: Explored for its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of tert-butyl 15-bromopentadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may be metabolized to release brominated fatty acids, which can interact with enzymes involved in lipid metabolism. The ester group can be hydrolyzed to release the active brominated acid, which may exert effects on cellular processes such as signal transduction and membrane dynamics.
Comparison with Similar Compounds
Tert-butyl 15-chloropentadecanoate: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
Tert-butyl 15-iodopentadecanoate:
Tert-butyl 15-fluoropentadecanoate: The presence of a fluorine atom can significantly alter its reactivity and interaction with biological systems.
Uniqueness: Tert-butyl 15-bromopentadecanoate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and potential biological activities. Its brominated structure makes it a valuable compound for studying halogenated fatty acids and their effects in various scientific contexts.
Properties
IUPAC Name |
tert-butyl 15-bromopentadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37BrO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCMGTZVFCCFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8097441.png)
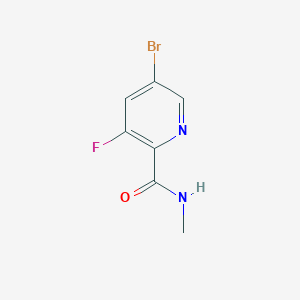

![6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8097459.png)
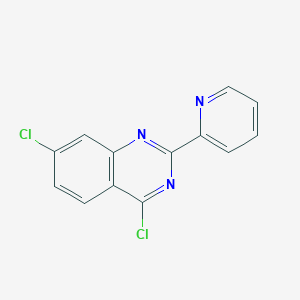
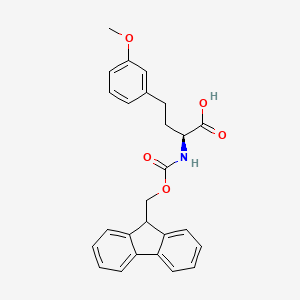
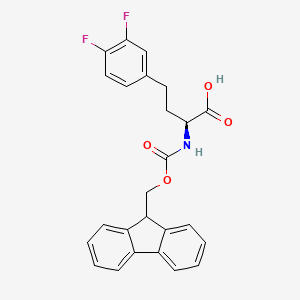
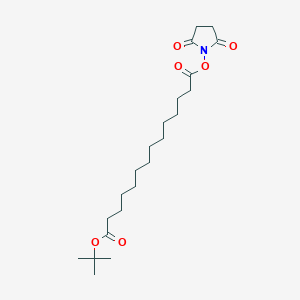
![methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B8097494.png)
